9-Chloroacridine-4-carbonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
89459-22-3 |
|---|---|
Molecular Formula |
C14H7Cl2NO |
Molecular Weight |
276.1 g/mol |
IUPAC Name |
9-chloroacridine-4-carbonyl chloride |
InChI |
InChI=1S/C14H7Cl2NO/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H |
InChI Key |
IGUDMCLDNOIOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 9 Chloroacridine 4 Carbonyl Chloride
Synthesis from Acridone-4-carboxylic Acid Precursors
The foundational precursor for 9-Chloroacridine-4-carbonyl chloride is acridone-4-carboxylic acid. The synthesis of this intermediate is a critical first stage, typically achieved through intramolecular cyclization reactions.
Acridone-4-carboxylic Acid Preparation via Cyclodehydration Routes
The formation of the tricyclic acridone (B373769) core from a diarylamine precursor is a key synthetic step. This intramolecular acylation is commonly facilitated by strong acids that act as both catalyst and dehydrating agent.
The synthesis of acridone-4-carboxylic acid can be achieved through the cyclodehydration of N-(2-carboxyphenyl)anthranilic acid. This reaction is analogous to the classic synthesis of acridone from N-phenylanthranilic acid. orgsyn.org In this process, concentrated sulfuric acid is used to facilitate an intramolecular Friedel-Crafts-type acylation. The N-(2-carboxyphenyl)anthranilic acid is dissolved in concentrated sulfuric acid and heated, which prompts one of the carboxylic acid groups to attack the adjacent aromatic ring, leading to the closure of the central pyridine (B92270) ring and the formation of the acridone structure. Following the ring closure, the reaction mixture is poured into water to precipitate the acridone-4-carboxylic acid product.
2,2-iminodibenzoic acid is an alternative name for N-(2-carboxyphenyl)anthranilic acid, and thus the synthetic route is identical to the one described above. The procedure relies on the dehydrating and catalytic properties of concentrated sulfuric acid to effect the ring-closing reaction. A well-established method for the analogous cyclization of N-phenylanthranilic acid involves heating the precursor in concentrated sulfuric acid on a water bath for several hours. orgsyn.org This general methodology is applicable for the synthesis of the acridone core from diarylamine dicarboxylic acid precursors like 2,2-iminodibenzoic acid.
| Precursor | Reagent | Temperature | Time | Reference |
|---|---|---|---|---|
| N-phenylanthranilic acid | Concentrated Sulfuric Acid | 100 °C (Water Bath) | 4 hours | orgsyn.org |
Acyl Chloride Formation from Acridone-4-carboxylic Acid using Chlorinating Agents
The conversion of acridone-4-carboxylic acid to this compound requires two transformations: the conversion of the C9-keto group of the acridone to a chloride and the conversion of the C4-carboxylic acid to a carbonyl chloride. These transformations are typically accomplished using strong chlorinating agents.
Thionyl chloride (SOCl₂) is a standard reagent for the conversion of carboxylic acids into acyl chlorides. libretexts.orglibretexts.org The reaction proceeds by transforming the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. libretexts.org In the context of synthesizing this compound, thionyl chloride is the reagent of choice for converting the C4-carboxylic acid moiety into the corresponding carbonyl chloride.
Phosphoryl chloride (POCl₃), also known as phosphorus oxychloride, is a powerful reagent widely used in the synthesis of acridine (B1665455) derivatives. Specifically, it is highly effective for converting acridones or their N-phenylanthranilic acid precursors into 9-chloroacridines. orgsyn.orgarabjchem.orge-journals.in The reaction typically involves heating the acridone substrate in an excess of phosphoryl chloride. arabjchem.orge-journals.in
For a substrate like acridone-4-carboxylic acid, refluxing with phosphoryl chloride is expected to achieve both necessary transformations in a single step. The POCl₃ acts as both a chlorinating and a dehydrating agent, converting the C9-keto group to a chloride and simultaneously converting the C4-carboxylic acid to the this compound. arabjchem.orge-journals.in This dual reactivity makes it a highly efficient reagent for this specific synthetic goal. The excess phosphoryl chloride can be removed by distillation after the reaction is complete. e-journals.in
| Precursor | Reagent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| N-phenylanthranilic acid | Phosphoryl Chloride (POCl₃) | 135-140 °C | 2 hours | ~100% (crude) | orgsyn.org |
| N-phenylanthranilic acid | Phosphoryl Chloride (POCl₃) | 140-150 °C | 2 hours | 85% | arabjchem.orge-journals.in |
| N-(2-methoxy phenyl)anthranilic acid | Phosphoryl Chloride (POCl₃) | 140-150 °C | 2 hours | 82% | arabjchem.org |
Role of Catalysts (e.g., N,N-Dimethylformamide) in Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a pivotal step in the synthesis of this compound. This transformation is often sluggish and requires a catalyst to proceed at a practical rate, especially when using common chlorinating agents like thionyl chloride or oxalyl chloride. nih.govcommonorganicchemistry.com N,N-Dimethylformamide (DMF) is a widely used and effective catalyst for this purpose. nih.govwebsite-files.com
The catalytic mechanism of DMF involves its reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a highly reactive Vilsmeier-Haack type reagent, an imidoyl chloride intermediate, specifically N,N-dimethylchloroformiminium chloride. nih.govcdnsciencepub.com This intermediate is a much more potent acylating agent than the initial chlorinating agent. The carboxylic acid then reacts with this imidoyl chloride, leading to the formation of the desired acyl chloride and regenerating the DMF catalyst, allowing it to participate in further catalytic cycles. nih.gov This catalytic process is not only efficient but also allows the reaction to occur under milder conditions, often at room temperature. youtube.com While DMF is a common choice, other N,N-disubstituted formamides can also serve as catalyst precursors. google.comgoogle.com However, it is important to note that the reaction of DMF with chlorinating agents can produce trace amounts of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, which necessitates careful handling and purification procedures. acs.org
| Catalyst/Precursor | Chlorinating Agent(s) | Key Intermediate | Reported Conditions | Reference |
|---|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Thionyl chloride, Oxalyl chloride, Phosgene (B1210022) | N,N-dimethylchloroformiminium chloride (Vilsmeier reagent) | Catalytic amounts, often in solvents like DCM at RT | nih.govcommonorganicchemistry.comyoutube.comacs.org |
| Pyridine | Thionyl chloride, Phosgene | Acts as a nucleophilic catalyst and acid scavenger | Often used as a solvent or co-solvent | google.comorganicchemistrytutor.com |
| Other N,N-disubstituted formamides | Phosgene, Thionyl chloride | Imidoyl chloride adducts | Used as catalyst precursors in various solvents | google.comgoogle.com |
Alternative Synthetic Pathways to Structurally Related 9-Chloroacridine (B74977) Acyl Chlorides
A common strategy for constructing the acridine skeleton involves the synthesis of an acridone precursor, which is then chlorinated. rsc.orgjocpr.com This route typically begins with an Ullmann condensation reaction between a substituted aniline (B41778) and a derivative of 2-chlorobenzoic acid to form an N-phenylanthranilic acid. rsc.orgarabjchem.org For a compound like 5-methyl-9-oxoacridan-4-carboxylic acid, this would involve reacting a methyl-substituted aniline with a suitably substituted benzoic acid containing a carboxylic acid group destined for the 4-position of the acridone.
Following the formation of the N-phenylanthranilic acid, an intramolecular cyclization is induced, commonly using strong acids like polyphosphoric acid (PPA) or sulfuric acid, or reagents like phosphorus oxychloride (POCl₃), to yield the tricyclic acridone structure. rsc.orgresearchgate.netjocpr.com The resulting acridone-4-carboxylic acid derivative can then be converted to the target this compound. This key step is typically achieved by treating the acridone with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). arabjchem.orgorgsyn.org These reagents serve a dual purpose: they replace the keto group at the 9-position with a chlorine atom and simultaneously convert the carboxylic acid at the 4-position into the desired carbonyl chloride.
The conversion of a carboxylic acid functional group to a carbonyl chloride (acyl chloride) is a fundamental transformation in organic synthesis. libretexts.org Several standard reagents are available for this purpose, each with its own advantages and disadvantages. organicchemistrytutor.com
Thionyl Chloride (SOCl₂) : This is one of the most common reagents for preparing acyl chlorides. commonorganicchemistry.comlibretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification of the final product. chemguide.co.uk The reaction can be run neat or in an inert solvent and is often catalyzed by DMF. commonorganicchemistry.comorganicchemistrytutor.com
Phosgene (COCl₂) : Phosgene is a highly effective reagent for converting carboxylic acids to acyl chlorides, particularly on an industrial scale. wikipedia.org The reaction requires a catalyst, such as DMF. google.comgoogle.com Due to its extreme toxicity, phosgene is often replaced in laboratory settings by safer liquid alternatives like diphosgene (trichloromethyl chloroformate) or solid triphosgene (B27547) (bis(trichloromethyl) carbonate), which decompose to generate phosgene in situ. youtube.com
Oxalyl Chloride ((COCl)₂) : Similar to phosgene, oxalyl chloride is highly reactive and is often used with a DMF catalyst. commonorganicchemistry.com It produces only gaseous byproducts (CO, CO₂, and HCl), which makes product isolation straightforward. youtube.com It is generally considered a milder and more selective choice than thionyl chloride for sensitive substrates.
Phosphorus Chlorides (PCl₃ and PCl₅) : Both phosphorus trichloride (B1173362) and phosphorus pentachloride are effective for this transformation. libretexts.orglibretexts.org Phosphorus pentachloride reacts to form the acyl chloride along with phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.uk Phosphorus trichloride produces phosphorous acid (H₃PO₃). chemguide.co.uk The separation of the acyl chloride from these non-gaseous byproducts can be more complex than with thionyl or oxalyl chloride. organicchemistrytutor.com
| Reagent | Formula | Byproducts | Typical Conditions | Reference |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Neat or in solvent, often refluxed; DMF catalyst | commonorganicchemistry.comlibretexts.orgchemguide.co.uk |
| Phosgene | COCl₂ | HCl, CO₂ (gaseous) | Catalytic DMF, various temperatures | google.comgoogle.comwikipedia.org |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Inert solvent (e.g., DCM), catalytic DMF, often at RT | commonorganicchemistry.comyoutube.com |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl (liquid/gaseous) | Typically neat, cold reaction | libretexts.orglibretexts.orgchemguide.co.uk |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ (liquid) | Reaction mixture is heated | libretexts.orgchemguide.co.uk |
Optimization and Yield Considerations in Synthetic Procedures
Maximizing the yield and purity of this compound requires careful optimization of each step in the synthetic sequence. Key factors include the choice of reagents, solvents, reaction temperature, and reaction time. rsc.org For instance, in the formation of the acridine ring, screening different temperatures can help minimize the formation of byproducts and improve the yield of the desired isomer. mdpi.com
The choice of catalyst and its concentration is also crucial. In the conversion of the carboxylic acid to the acyl chloride, using an optimal amount of a catalyst like formylpyrrolidine can improve yields significantly compared to uncatalyzed or poorly catalyzed reactions. rsc.org Modern synthetic techniques, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of acridine derivatives. researchgate.netjocpr.comrsc.org These methods offer a green and efficient alternative to traditional heating. rsc.org
Reactivity and Derivatization Strategies of 9 Chloroacridine 4 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions at the C-4 Carbonyl Chloride Moiety
The acyl chloride group at the C-4 position is a highly reactive functional group, primed for nucleophilic attack. As a derivative of a carboxylic acid, it is more electrophilic than esters or amides, facilitating a wide range of transformations. The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination. libretexts.org A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. libretexts.orgyoutube.com
Formation of Carboxamides via Reaction with Amines
The reaction between acyl chlorides and amines is a fundamental and widely utilized method for the synthesis of amides. This reaction is typically rapid and exothermic, often requiring cooling to control the reaction rate. Generally, the reaction is performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. commonorganicchemistry.com Alternatively, using two equivalents of the amine nucleophile can also serve this purpose, with the second equivalent acting as a base. libretexts.org
Primary and secondary amines are excellent nucleophiles for this transformation, readily attacking the C-4 carbonyl chloride of 9-chloroacridine-4-carbonyl chloride to yield the corresponding N-substituted carboxamides. libretexts.org
Piperazine (B1678402) Derivatives: As secondary amines, piperazine and its derivatives react with acyl chlorides to form amide linkages. For instance, 1-(4-chlorobenzhydryl)piperazine (B1679854) has been reacted with various benzoyl chlorides in the presence of triethylamine to produce a series of N-benzoylpiperazine derivatives. nih.gov Similarly, the reaction of this compound with a piperazine derivative would be expected to yield a 1-(9-chloroacridine-4-carbonyl)piperazine product. Such reactions are pivotal in building complex molecules, including those with pharmaceutical applications. researchgate.netnih.gov
N,N-Dimethylethylenediamine: This compound contains both a primary and a tertiary amine. The primary amine is more nucleophilic and less sterically hindered, and would selectively react with the acyl chloride to form the corresponding amide.
Methylamine (B109427): As a primary amine, methylamine reacts vigorously with acyl chlorides to produce N-methylamides. libretexts.org
Sulfanilamides: Sulfanilamide (B372717) and its derivatives possess an aromatic amino group and a sulfonamide group. The aromatic amino group can act as a nucleophile, reacting with acyl chlorides. researchgate.net However, the sulfonamide nitrogen can also be acylated under certain conditions, sometimes catalyzed by bismuth salts. researchgate.net In the reaction with this compound, the primary amino group of sulfanilamide is expected to be the primary site of acylation. researchgate.net
Table 1: Examples of Amide Formation from this compound
| Amine Nucleophile | Structure of Nucleophile | Expected Product |
|---|---|---|
| Piperazine | 1-(9-Chloroacridine-4-carbonyl)piperazine | |
| N,N-Dimethylethylenediamine | N'-(9-Chloroacridin-4-ylcarbonyl)-N,N-dimethylethane-1,2-diamine | |
| Methylamine | 9-Chloro-N-methylacridine-4-carboxamide | |
| Sulfanilamide | N-(4-Sulfamoylphenyl)-9-chloroacridine-4-carboxamide |
The synthesis of a diverse array of substituted amides from this compound is a straightforward process. The general procedure involves dissolving the acyl chloride in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). commonorganicchemistry.com The chosen amine, along with a base like triethylamine (TEA) or diisopropylethylamine (DIEA), is then added, typically at a controlled temperature (e.g., 0 °C to room temperature). commonorganicchemistry.com For less reactive or sterically hindered amines, heating or the use of a catalyst may be necessary to drive the reaction to completion. One-pot procedures starting from the corresponding carboxylic acid, activated in situ with reagents like thionyl chloride, are also common for synthesizing amides, offering an efficient route to the final products. researchgate.net
Synthesis of Esters from Alcohols and Phenols
The C-4 carbonyl chloride moiety readily reacts with alcohols and phenols to form esters. This reaction, known as esterification, typically proceeds under basic conditions. youtube.com The alcohol or phenol (B47542) is often deprotonated first by a non-nucleophilic base to form a more potent alkoxide or phenoxide nucleophile, which then attacks the acyl chloride. youtube.com Pyridine is commonly used as both a solvent and a base for this transformation.
The reaction follows the same nucleophilic addition-elimination mechanism as amidation. youtube.com The reactivity of the alcohol can influence the reaction conditions, with primary alcohols being the most reactive, followed by secondary and tertiary alcohols. Phenols, while less nucleophilic than aliphatic alcohols, are also suitable substrates for this reaction. The synthesis can be highly efficient, providing a direct route to various acridine-4-carboxylate esters. mdpi.com
Table 2: Examples of Ester Formation from this compound
| Alcohol/Phenol Nucleophile | Structure of Nucleophile | Expected Product |
|---|---|---|
| Methanol | Methyl 9-chloroacridine-4-carboxylate | |
| Isopropanol | Isopropyl 9-chloroacridine-4-carboxylate | |
| Phenol | Phenyl 9-chloroacridine-4-carboxylate |
Reactions with Other Nucleophiles (e.g., Grignard Reagents)
Organometallic reagents, such as Grignard reagents (R-MgX), are powerful carbon-based nucleophiles that also react with acyl chlorides. masterorganicchemistry.com However, the reaction is often difficult to stop at the ketone stage. The initial reaction of a Grignard reagent with this compound would form a ketone. This resulting ketone is also highly reactive towards the Grignard reagent and will typically undergo a second nucleophilic attack to form a tertiary alcohol after an acidic workup. masterorganicchemistry.comchemistrysteps.com Therefore, the use of two or more equivalents of the Grignard reagent is standard to ensure the complete conversion to the tertiary alcohol.
To selectively synthesize the ketone, less reactive organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) are employed. chemistrysteps.com Gilman reagents react with acyl chlorides but are generally unreactive towards the resulting ketone product, allowing for its isolation in good yield. chemistrysteps.com Another strategy to favor ketone formation from Grignard reagents involves conducting the reaction at low temperatures or in the presence of additives like cerium chloride, which can suppress side reactions. wisc.edusemanticscholar.org
Nucleophilic Aromatic Substitution Reactions at the C-9 Position of the Acridine (B1665455) Core
The chlorine atom at the C-9 position of the acridine ring is activated towards nucleophilic aromatic substitution (SNAr). researchgate.net The electron-withdrawing effect of the ring nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, facilitating the displacement of the chloride ion. masterorganicchemistry.comyoutube.com This reactivity allows for the introduction of a wide variety of substituents at this key position.
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group (chloride) to restore aromaticity. nih.govyoutube.com A range of nucleophiles, including amines, phenols, and hydrazides, have been successfully used to displace the chlorine at the C-9 position of 9-chloroacridine (B74977). researchgate.net For example, the synthesis of 9-aminoacridine (B1665356) derivatives, some of which have antimalarial properties, often involves the reaction of 9-chloroacridines with various amines. nih.gov In some cases, to increase the reactivity of the C-9 position, 9-chloroacridine is converted to a more reactive 9-phenoxyacridine (B3049667) intermediate before reaction with an amine nucleophile. nih.gov This strategy can prevent the formation of 9-acridone byproducts that may arise from the hydrolysis of the 9-chloroacridine starting material. nih.govucsf.edu
Table 3: Examples of Nucleophilic Aromatic Substitution at the C-9 Position
| Nucleophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|
| Amines/Diamines | Often requires activation via phenol; heat | 9-Aminoacridines | nih.gov |
| Phenols | Heat, DMSO or other polar aprotic solvent | 9-Phenoxyacridines | researchgate.net |
| Carbonyl Hydrazides | Reflux or Microwave/Ultrasonication | 9-(Hydrazinocarbonyl)acridines | researchgate.net |
| Amino(hydrazine, thioxo)-1,2,4-triazines | - | 9-Substituted acridines | researchgate.net |
Amination Reactions at C-9 (e.g., with piperazine, polyamines, amino acids)
The substitution of the C-9 chlorine with various nitrogen-based nucleophiles is a cornerstone of acridine chemistry, yielding a diverse class of 9-aminoacridine derivatives. This reaction is crucial for the synthesis of compounds with significant biological activity.
Detailed Research Findings: The direct reaction of 9-chloroacridines with amines, such as diamines, can lead to the desired 9-aminoacridine products. However, in some cases, direct treatment provides little to no product, necessitating an activation step. For instance, conversion of the 9-chloroacridine to a more reactive 9-phenoxyacridine intermediate by treatment with phenol can facilitate subsequent reaction with a diamine. The reaction of 9-chloroacridines with piperazine and its derivatives is a common strategy in medicinal chemistry to introduce a flexible linker and modulate pharmacokinetic properties. For example, N-methylpiperazine can be reacted with chloro-containing heteroaromatics to introduce the piperazine moiety. nih.govyoutube.com
Polyamines and amino acids can also be utilized as nucleophiles to introduce functionalities that can interact with biological targets like DNA or proteins. The nucleophilic substitution generally proceeds by the attack of the amine on the electron-deficient C-9 position, leading to the displacement of the chloride. The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side reactions, like the hydrolysis of the starting material to the corresponding 9-acridone. ucsf.edu
Table 1: Examples of Amination Reactions on the 9-Chloroacridine Scaffold This table is illustrative and based on general reactivity patterns of 9-chloroacridines.
| Nucleophile | Typical Conditions | Product Class |
|---|---|---|
| Piperazine | Excess amine, heat (e.g., in DMSO or phenol) | 9-(Piperazin-1-yl)acridine derivatives |
| Ethylenediamine (Polyamines) | Inert solvent (e.g., DMF, DMSO), base, heat | 9-(Aminoalkylamino)acridine derivatives |
| Glycine (Amino Acids) | Aqueous or polar solvent, base (e.g., K2CO3), heat | N-(Acridin-9-yl)amino acid derivatives |
Alkoxylation and Aryloxylation at C-9
The C-9 chlorine can be displaced by oxygen nucleophiles to form 9-alkoxy- or 9-aryloxyacridines. These ethers are not only final products but can also serve as activated intermediates for further substitutions.
Detailed Research Findings: The reaction of 9-chloroacridines with alcohols (alkoxylation) or phenols (aryloxylation) provides the corresponding ether derivatives. For instance, reacting 9-chloroacridine with phenol in a solvent like DMSO at elevated temperatures yields 9-phenoxyacridine. nih.gov This intermediate is often more reactive towards subsequent nucleophilic substitution by amines than the original 9-chloroacridine. Similarly, reactions with alcohols, such as ethylene (B1197577) glycol, can occur at higher temperatures, demonstrating that N,N-disubstitution can labilize the bond to permit substitution by alcohols. researchgate.net
Table 2: Alkoxylation and Aryloxylation at C-9 This table is illustrative and based on documented reactions of 9-chloroacridines.
| Nucleophile | Typical Conditions | Product Class | Reference |
|---|---|---|---|
| Phenol | DMSO, 100 °C | 9-Phenoxyacridine | nih.gov |
| Ethylene Glycol | Elevated temperatures | 9-(2-Hydroxyethoxy)acridine | researchgate.net |
Halogen Exchange Reactions at C-9
While less common than reactions with N or O nucleophiles, the chlorine at C-9 can be exchanged for other halogens, such as iodine or fluorine. These reactions can alter the reactivity of the C-9 position for subsequent transformations.
Detailed Research Findings: The classic Finkelstein reaction, involving sodium iodide in acetone, is typically effective for alkyl halides and generally unreactive for aryl halides. wikipedia.org The substitution of chlorine on an aromatic ring, known as an aromatic Finkelstein reaction, requires more stringent conditions and is often catalyzed by transition metals. wikipedia.orgnih.gov Copper(I) iodide, sometimes in combination with diamine ligands, or nickel-based catalysts can be used to facilitate the exchange of an aryl chloride for an aryl iodide. wikipedia.orgnih.gov Such reactions are driven by the formation of a more stable salt (e.g., NaCl) or by using a large excess of the halide salt. The conversion of aryl chlorides to aryl iodides is particularly useful as the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) at C-9
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the functionalization of aryl chlorides. These methods allow for the formation of carbon-carbon bonds, which is difficult to achieve via traditional nucleophilic aromatic substitution.
Detailed Research Findings: The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction has been successfully applied to 9-chloroacridines. For example, the coupling of 9-chloroacridine with various boronic acids using a palladium N-heterocyclic carbene (NHC) catalyst has been shown to produce the corresponding 9-aryl or 9-heteroaryl acridine derivatives in high yields. wikipedia.org One significant advantage of these reactions is their tolerance for a wide range of functional groups. The general mechanism involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Table 3: Suzuki-Miyaura Coupling of 9-Chloroacridines Based on reported catalytic systems for 9-chloroacridines.
| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | NHCPd@SMNP | - | - | >99% | wikipedia.org |
| Arylboronic acids | Pd(dba)2 / PCy3·HBF4 | K2CO3 | THF/Water | High | researchgate.net |
Dual Reactivity and Selective Functionalization
The key to the synthetic utility of this compound is the differential reactivity of its two electrophilic centers, which allows for selective and sequential modifications.
Orthogonal Reactivity of the C-4 Carbonyl Chloride and C-9 Chlorine
The acyl chloride at the C-4 position and the aryl chloride at the C-9 position exhibit orthogonal reactivity. Acyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles (amines, alcohols, water) under mild conditions, typically without the need for a catalyst. In contrast, the C-9 chlorine is part of an aromatic system and its substitution generally requires more forcing conditions, such as elevated temperatures, or the use of a transition metal catalyst. ucsf.edu
This difference in reactivity allows for the selective functionalization of the C-4 position while leaving the C-9 chlorine untouched. For example, the C-4 carbonyl chloride can be converted to an amide by reaction with an amine at or below room temperature, conditions under which the C-9 chlorine remains unreactive.
Sequential Derivatization Strategies for Multifunctional Compounds
The orthogonal reactivity of the two chloro-substituents enables a stepwise approach to building complex molecules. A typical strategy involves the initial, selective derivatization of the more reactive C-4 carbonyl chloride, followed by a subsequent, distinct transformation at the C-9 position.
Example of a Sequential Strategy:
Step 1: Amide Formation at C-4: this compound is reacted with a primary or secondary amine (R¹R²NH) in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature). This selectively yields the corresponding amide, 9-chloroacridine-4-carboxamide, leaving the C-9 chlorine intact.
Step 2: Suzuki Coupling at C-9: The resulting 9-chloro-N-substituted-acridine-4-carboxamide is then subjected to Suzuki-Miyaura coupling conditions. It is reacted with an organoboron reagent (e.g., an arylboronic acid, R³B(OH)₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) with heating. This step introduces a new carbon-based substituent at the C-9 position.
This sequential approach allows for the introduction of two different points of diversity into the molecule, creating a library of disubstituted acridine derivatives from a single, versatile starting material. ucsf.edu
Synthetic Utility and Applications in Complex Molecular Architecture Development
Role as a Key Intermediate in the Construction of Multifunctional Acridine (B1665455) Analogues
The unique reactivity profile of 9-Chloroacridine-4-carbonyl chloride makes it an ideal precursor for a diverse range of acridine analogues. The differential reactivity of the 9-chloro and 4-carbonyl chloride moieties allows for selective reactions, paving the way for the synthesis of complex molecules with tailored properties.
The development of bifunctional ligands that can interact with DNA through multiple modes, such as intercalation and groove binding, is a significant area of research in the design of novel therapeutic agents. The structure of this compound is well-suited for the synthesis of such molecules, often termed "combilexins." The planar acridine core can serve as a DNA intercalator, while the carbonyl chloride at the 4-position provides a handle for the attachment of various side chains, including those that can bind to the minor groove of DNA.
For instance, the carbonyl chloride can be readily reacted with amines to form stable amide bonds, allowing for the introduction of polyamine chains or other DNA minor-groove binding motifs. google.com The 9-chloro group can subsequently be displaced by another nucleophile to further functionalize the molecule or to modulate its DNA-binding affinity and specificity. rsc.orgnih.gov This sequential functionalization enables the construction of hybrid molecules with enhanced DNA binding capabilities and potential for sequence-selective recognition. rsc.orgnih.gov
| Precursor | Reagent | Resulting Functional Group | Application |
| This compound | Amine (e.g., diamine, polyamine) | Amide | Attachment of DNA minor-groove binders |
| 9-Chloroacridine-4-carboxamide | Nucleophile | Substituted amine at C9 | Modulation of DNA binding affinity |
This table illustrates the general synthetic strategy for creating bifunctional ligands from this compound.
The versatility of this compound extends to the synthesis of more complex heterocyclic systems. The 9-chloro group can be displaced by sodium azide (B81097) to yield the corresponding 9-azidoacridine (B1194597) derivative. This azide functionality is a versatile precursor for the construction of triazole rings via [3+2] cycloaddition reactions, a cornerstone of "click chemistry." The carbonyl chloride at the 4-position can be converted to an amide or ester to introduce further diversity.
Furthermore, the bifunctional nature of this compound is advantageous in the synthesis of macrocyclic structures such as acridino-crown ethers. nih.govresearchgate.netrsc.org The carbonyl chloride can be reacted with a diol to form an ester linkage, and the 9-chloro group can be displaced by another nucleophilic group on the same molecule to complete the macrocycle. These acridino-crown ethers are of interest for their potential as ion sensors and in molecular recognition.
Acridine-polyamine conjugates are a class of compounds with significant biological activity, particularly as anticancer and antiparasitic agents. nih.govnih.govdundee.ac.ukinternationalscholarsjournals.org The polyamine moiety is thought to facilitate cellular uptake and interaction with nucleic acids. This compound is an excellent starting material for the synthesis of these conjugates.
The general synthetic route involves the reaction of the carbonyl chloride group with a protected polyamine, followed by deprotection and, if desired, further reaction at the 9-position. For example, a research study detailed the synthesis of acridine-polyamine conjugates where a 4-methoxyacridine-9-carboxylic acid was first converted to the acyl chloride, which was then reacted with a protected spermine (B22157) derivative. This highlights the utility of the acridine-4-carbonyl chloride moiety in constructing such conjugates.
| Acridine Precursor | Polyamine | Linkage | Resulting Conjugate |
| This compound | Protected Spermine | Amide | Protected Acridine-Spermine Conjugate |
| This compound | Protected Spermidine | Amide | Protected Acridine-Spermidine Conjugate |
This table provides examples of acridine-polyamine conjugates that can be synthesized from this compound.
Integration into Coordination Chemistry and Metal Complex Synthesis
The acridine scaffold is a well-known ligand in coordination chemistry, and this compound provides a convenient entry point for the synthesis of novel metal-acridine conjugates. The ability to introduce various coordinating groups via the carbonyl chloride functionality allows for the fine-tuning of the electronic and steric properties of the resulting ligands.
Platinum(II) complexes are among the most widely used anticancer drugs, and their efficacy can be enhanced by conjugation to DNA-targeting agents like acridine. nih.govnih.govrti.org this compound can be elaborated into ligands suitable for coordination with platinum(II). For example, reaction with a diamine can produce a bidentate ligand that can chelate to a platinum center. The resulting platinum-acridine hybrid can then target DNA through both covalent binding of the platinum and intercalation of the acridine. acs.orgacs.org
Similarly, in the burgeoning field of gold-based therapeutics, N-heterocyclic carbene (NHC) complexes of gold(III) have shown significant promise. researchgate.netrsc.orgmdpi.commdpi.comrsc.org Ligands for these complexes can be prepared from this compound by first reacting the carbonyl chloride with a suitable amine-functionalized precursor to an NHC, followed by metallation with a gold(III) source. The acridine moiety in these complexes can influence their biological activity and cellular uptake.
Development of Libraries of Acridine-Based Compounds for Chemical Biology Probes
The development of chemical probes is essential for studying biological processes. Combinatorial chemistry approaches, coupled with high-throughput screening, have accelerated the discovery of new probes. nih.govresearchgate.net this compound is an excellent scaffold for the parallel synthesis of libraries of acridine-based compounds. mdpi.comucsf.edu
The two reactive sites allow for the introduction of a wide variety of chemical functionalities. For instance, a library could be generated by reacting the carbonyl chloride with a diverse set of amines, followed by the reaction of the 9-chloro group with a different set of nucleophiles. This would rapidly generate a large number of structurally diverse acridine derivatives. These libraries can then be screened for various biological activities, such as enzyme inhibition, fluorescence probing of cellular environments, or as leads for new drug discovery programs. nih.govresearchgate.netnih.govrsc.org
Mechanistic and Computational Investigations
Reaction Mechanism Elucidation for Derivatization Reactions
The derivatization of 9-Chloroacridine-4-carbonyl chloride is primarily governed by the reactivity of its two electrophilic centers: the carbonyl carbon of the acyl chloride group and the C9 carbon of the acridine (B1665455) ring. Mechanistic studies are crucial for understanding and controlling the outcomes of these reactions.
The reaction at the acyl chloride functional group is a classic example of a nucleophilic addition-elimination reaction. chemguide.co.uk This two-step mechanism is highly favored due to the significant electrophilicity of the carbonyl carbon, which is polarized by both the oxygen and the chlorine atoms. savemyexams.com Acyl chlorides are among the most reactive carboxylic acid derivatives. chemistrysteps.com
The general mechanism proceeds as follows:
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu-H) on the electron-deficient carbonyl carbon. youtube.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. chemistrysteps.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being an excellent leaving group, is expelled. chemguide.co.ukchemistrysteps.com A subsequent deprotonation of the nucleophilic moiety, often by the eliminated chloride ion or another base, yields the final derivatized product and hydrogen chloride. chemguide.co.uk
This compound possesses two distinct electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon at the C4 position and the C9 carbon of the acridine core. This dual reactivity necessitates a consideration of both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). slideshare.net
Chemoselectivity: The acyl chloride group is substantially more reactive towards nucleophiles than the chloro-substituent on the aromatic acridine ring. savemyexams.com The carbon atom in the C-Cl bond of an acyl chloride is more susceptible to nucleophilic attack than in an aryl chloride because the carbonyl group provides a more effective pathway for accommodating the incoming nucleophile via the tetrahedral addition-elimination intermediate. chemistrysteps.com Therefore, under standard conditions, nucleophiles will react preferentially, and often exclusively, at the acyl chloride position. This inherent difference in reactivity allows for a high degree of chemoselectivity in derivatization reactions.
Regioselectivity: While the acyl chloride is the primary site of reaction, the reactivity at the C9 position cannot be entirely disregarded, especially under more forcing conditions or with highly reactive nucleophiles. Studies on 9-chloroacridine (B74977) itself show that the chlorine at C9 is labile and can be displaced by nucleophiles. clockss.org The selectivity of a reaction can be influenced by several factors:
Nature of the Nucleophile: Strong, hard nucleophiles will preferentially attack the hard electrophilic center of the carbonyl carbon. Softer nucleophiles might show a lesser degree of selectivity.
Reaction Conditions: Temperature and solvent can play a role. Higher temperatures could provide the necessary activation energy to enable substitution at the less reactive C9 position, potentially leading to di-substituted products.
Steric Hindrance: The steric environment around each reactive site can influence the approach of the nucleophile.
In most synthetic applications, the goal is to leverage the high reactivity of the acyl chloride to form amide or ester derivatives, with the C9-chloro group remaining intact for subsequent functionalization steps if desired.
The hydrolysis and solvolysis of the 9-chloroacridine moiety are critical side reactions, as these compounds are often sensitive to acidic and aqueous environments. clockss.org Mechanistic studies on 9-chloroacridine provide foundational insights into the stability and reactivity of its derivatives. clockss.orgcrossref.org
The hydrolysis of 9-chloroacridine to 9-acridanone is not a simple one-step process. Research has shown that the reaction pathway depends significantly on the solvent system. clockss.org
In Aqueous Acetic Acid: The solvolysis follows a pseudo-first-order, two-step consecutive reaction. An intermediate addition compound is formed first, which then proceeds to the final 9-acridanone product. The reaction involves the formation of 9-chloroacridine hydrochloride as an intermediate, which then undergoes hydrolysis. clockss.org
In Aqueous Hydrochloric Acid: The reaction proceeds via a pseudo-first-order kinetic model with respect to the 9-chloroacridine concentration. The rate of hydrolysis is observed to decrease at lower pH values, suggesting that the protonated form of 9-chloroacridine is less reactive towards solvolysis. clockss.org
These studies highlight that the C9 position is susceptible to solvolysis, a reaction that proceeds through a distinct mechanism involving protonation and the formation of intermediates. clockss.org This reactivity is a key consideration during the synthesis, purification, and storage of derivatives of this compound. ucsf.edu
Computational Chemistry Approaches Applied to this compound and its Derivatives
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.
Density Functional Theory (DFT) is a widely used computational method to predict molecular structure, spectroscopic properties, and reactivity. nih.gov For this compound and its derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can provide deep mechanistic insights. nih.govmdpi.com
Key applications of DFT in this context include:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule and its derivatives, providing accurate bond lengths and angles. nih.gov
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness, which help in predicting the reactive behavior of the molecule. nih.gov
Reaction Pathway Analysis: By calculating the energies of reactants, transition states, intermediates, and products, DFT can be used to map the entire energy profile of a reaction. rsc.org This allows for the theoretical validation of proposed mechanisms, such as the nucleophilic addition-elimination pathway, and can help rationalize observed regioselectivity. researchgate.net
The table below illustrates the type of data that can be generated from DFT studies on a hypothetical derivative.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Predicts polarity and intermolecular interactions |
| Net Atomic Charge on Carbonyl C | +0.75 e | Identifies the primary electrophilic site |
| Net Atomic Charge on C9 | +0.25 e | Identifies the secondary electrophilic site |
| Table 1: Example of Theoretical Data from a DFT Calculation on a 9-Chloroacridine Derivative. Data is hypothetical for illustrative purposes. |
While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular conformations and interactions on a timescale from picoseconds to microseconds.
For derivatives of this compound, MD simulations can be used to:
Predict Conformations: Explore the conformational landscape of flexible side chains that may have been introduced during derivatization. Understanding the preferred shapes of these molecules is vital for structure-activity relationship studies.
Analyze Solvent Effects: Simulate the molecule in a solvent box (e.g., water, DMSO) to understand how solvent molecules arrange around the solute and influence its conformation and reactivity.
Study Intermolecular Interactions: Model the interaction of a derivative with another molecule, such as a biological target like a protein or DNA. These simulations can predict binding modes and estimate the stability of the resulting complex, which is invaluable in drug discovery. nih.gov
By simulating multiple independent copies of the same molecular system, researchers can enhance the statistical reliability of the predictions regarding duplex formation or binding stability. nih.gov
Spectroscopic Characterization for Structural Elucidation
The definitive identification of this compound, with the chemical formula C₁₄H₇Cl₂NO and a molecular weight of 276.12 g/mol , relies on a synergistic application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). cymitquimica.com Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The seven protons on the acridine core would likely appear as a series of doublets, triplets, and multiplets, reflecting their coupling with neighboring protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of both the chloro group at position 9 and the carbonyl chloride group at position 4. For comparison, the parent compound, 9-chloroacridine, shows aromatic protons in a similar region. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 14 distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the acid chloride group would be particularly deshielded, with a characteristic chemical shift anticipated in the range of 160-180 ppm. The carbon atoms attached to the chlorine (C-9) and the nitrogen atom within the acridine ring system would also have distinct and predictable chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acid chloride group. This peak typically appears in the region of 1770-1815 cm⁻¹. Additional significant absorptions would include C=C and C=N stretching vibrations from the acridine ring system, likely in the 1400-1650 cm⁻¹ range, and C-Cl stretching vibrations, which are generally found in the fingerprint region below 800 cm⁻¹. For the related compound 9-chloroacridine, characteristic peaks for the aromatic system are observed. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum would show an (M)⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with relative intensities determined by the statistical probability of the isotopic combinations.
Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve the initial loss of the carbonyl chloride group or a chlorine atom. This would lead to the formation of stable fragment ions that can be detected and help to piece together the structure of the parent molecule. The mass spectrum of the related 9-chloroacridine shows a prominent molecular ion peak and fragmentation corresponding to the loss of chlorine. nih.govnist.gov
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features | Expected Range/Value |
| ¹H NMR | Aromatic Protons | ~ 7.0 - 9.0 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 160 - 180 ppm |
| Aromatic Carbons | ~ 110 - 150 ppm | |
| IR Spectroscopy | C=O Stretch (Acid Chloride) | ~ 1770 - 1815 cm⁻¹ |
| C=C/C=N Stretch (Aromatic) | ~ 1400 - 1650 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 275, 277, 279 |
It is important to reiterate that the data presented in the table are predicted values based on established spectroscopic principles and data from analogous compounds. Detailed experimental research providing the actual spectra for this compound is required for definitive structural confirmation.
Future Research Directions and Emerging Paradigms
Exploration of Novel Reaction Pathways and Catalytic Approaches for Synthesis and Functionalization
The conventional synthesis of 9-Chloroacridine-4-carbonyl chloride involves the chlorination of 9-oxoacridan-4-carboxylic acid using reagents like thionyl chloride. arabjchem.org While effective, future research is anticipated to focus on developing more sustainable and efficient catalytic methods. The exploration of novel catalytic systems, such as those involving transition metals, could offer milder reaction conditions and improved functional group tolerance.
A significant area of future development lies in the catalytic functionalization of the acridine (B1665455) scaffold. While research on the direct C-H functionalization of acridines is still developing, progress in transition-metal-catalyzed C-H activation offers a promising paradigm. snnu.edu.cnnih.gov Group 9 metal complexes (Co, Rh, Ir) have proven to be exceptional catalysts for a wide variety of C-H functionalization reactions, demonstrating high reactivity and functional-group compatibility. snnu.edu.cnnih.govnih.gov Future studies could adapt these catalytic strategies to selectively functionalize the acridine core of this compound and its derivatives, enabling the introduction of diverse substituents at various positions. This would bypass multi-step synthetic sequences traditionally required for creating substituted acridines.
Furthermore, the development of photocatalytic carboxylation reactions and other CO2 functionalization techniques could inspire novel pathways for synthesizing acridine-4-carboxylic acid precursors, potentially using CO2 as a C1 building block. nih.gov The application of organocatalysis also presents an emerging frontier for the asymmetric synthesis of novel amino acid derivatives, a strategy that could be adapted for creating chiral acridine building blocks. jku.at
High-Throughput Synthesis and Combinatorial Chemistry Utilizing this compound as a Building Block
The dual reactivity of this compound, featuring a labile chlorine at the 9-position and a reactive carbonyl chloride at the 4-position, makes it an ideal scaffold for combinatorial chemistry. arabjchem.org Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to generate large libraries of structurally diverse compounds. nih.gov These libraries can then be screened for biological activity or material properties.
Future research will likely focus on leveraging this compound in high-throughput synthesis platforms. Its ability to react sequentially with different nucleophiles (e.g., amines, alcohols) at its two reactive sites allows for the rapid generation of extensive compound libraries. For instance, the carbonyl chloride can be reacted with a set of primary or secondary amines to form a diverse amide library. Subsequently, the 9-chloro group can be substituted by another set of amines or other nucleophiles, exponentially increasing the structural diversity of the final products. arabjchem.org
The use of symmetric building blocks and combinatorial functional group transformations are established strategies to maximize synthetic efficiency and diversity in creating chemical libraries. nih.gov By treating this compound as a core building block, researchers can apply these principles to construct focused or diverse libraries of acridine derivatives for applications in drug discovery and materials science. arabjchem.orgnih.gov
Advanced Materials Science Applications of Derivatives as Fluorescent Dyes and Optical Sensor Components
Acridine derivatives are well-known for their fluorescent properties and are widely used as dyes and components of optical sensor molecules. researchgate.net The rigid, planar structure of the acridine ring system is conducive to strong fluorescence. Future research is set to harness derivatives of this compound for the development of advanced functional materials.
By reacting this compound with various functional molecules, a new generation of fluorescent probes and sensors can be designed. The carbonyl chloride group provides a convenient handle for attaching recognition moieties (e.g., ionophores, chelators, biomolecules), while the 9-position can be modified to tune the photophysical properties (e.g., emission wavelength, quantum yield, lifetime) of the acridine fluorophore. researchgate.net This dual functionalization capability is crucial for creating sensor molecules that can signal the presence of specific analytes through changes in their fluorescence.
The synthesis of new 9-substituted-4,5-dimethoxyacridine derivatives has demonstrated the potential for creating multifunctional fluorescent precursors for sensors and dyes. researchgate.net Similarly, derivatives of this compound can be designed as electrophilic fluorescent reagents for labeling and detecting amino acids and other biomolecules, analogous to reagents like 9-fluorenone-4-carbonyl chloride (FCC). nih.gov The development of such tailored acridine-based materials holds significant promise for applications in bioimaging, environmental monitoring, and diagnostics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-Chloroacridine-4-carbonyl chloride, and how can reaction efficiency be maximized?
- Answer : The compound is typically synthesized via condensation reactions. For example, reacting acridone-4-carboxylic acid with chlorinating agents (e.g., thionyl chloride) under anhydrous conditions yields this compound. To maximize efficiency, use dry solvents (e.g., N,N-dimethylformamide, DMF) and catalysts like triethylamine to stabilize intermediates. Direct use of unstable intermediates in subsequent steps (e.g., coupling with sulfonamide derivatives) is recommended to avoid degradation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Answer : Key characterization methods include:
- IR Spectroscopy : Detect carbonyl (C=O) stretching bands at 1690–1650 cm⁻¹ and triazene (N=N) bands at 1444–1432 cm⁻¹ .
- ¹H-NMR : Identify aromatic protons (δ 6.80–8.32 ppm) and piperazine protons (δ 2.43–4.00 ppm). Disappearance of NH protons upon deuterium exchange confirms amine groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 726 for derivatives) validate molecular weight .
Q. What strategies should be employed to conduct a comprehensive literature review on this compound?
- Answer : Prioritize peer-reviewed journals, crystallographic databases (e.g., Acta Crystallographica), and authoritative sources like NIST Chemistry WebBook . Exclude non-peer-reviewed platforms (e.g., ). Use keywords such as "acridine derivatives," "triazene synthesis," and "carbonyl chloride reactivity" to filter studies .
Q. What are the critical parameters for maintaining stability during the synthesis of derivatives?
- Answer : Control moisture (use anhydrous solvents), minimize exposure to light/heat, and proceed rapidly to subsequent steps after intermediate formation. For example, intermediates like compound 16 (from biphasic coupling reactions) degrade quickly; immediate use in diazotization reactions is advised .
Q. How can intermediates in the synthesis process be characterized effectively?
- Answer : Combine spectral techniques:
- IR : Track NH (3427–3100 cm⁻¹) and SO₂ (1334–1138 cm⁻¹) bands.
- ¹H-NMR : Monitor integration ratios for aromatic vs. aliphatic protons.
- Mass Spectrometry : Confirm intermediate masses (e.g., m/z 307 for compound 16 ) .
Advanced Research Questions
Q. How can low-yield pathways in the synthesis of derivatives be optimized?
- Answer : For low-yield reactions (e.g., 13% yield for compound 16 via biphasic coupling), optimize stoichiometry, solvent polarity, or catalysts. Alternative routes using DMF/triethylamine as a base may improve efficiency. Parallel screening of reaction conditions (temperature, time) is recommended .
Q. What methodologies are used to analyze conflicting spectral data across studies?
- Answer : Cross-validate data using multiple techniques:
- X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., bond angles in acridine derivatives) .
- Density Functional Theory (DFT) : Simulate expected spectral patterns and compare with experimental data.
- Database Cross-Checks : Use NIST spectral libraries to verify peaks .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
- Answer : Focus on structure-activity relationship (SAR) studies:
- Synthesize analogs with varying substituents (e.g., sulfonamide groups).
- Test in vitro antineoplastic activity using cell viability assays (e.g., MTT). Correlate activity with electronic (e.g., Hammett constants) or steric parameters of substituents .
Q. How can discrepancies in reported data (e.g., spectral peaks, reactivity) from independent studies be addressed?
- Answer : Conduct reproducibility studies under standardized conditions. For spectral conflicts, verify purity (HPLC) and solvent effects (e.g., DMSO vs. CDCl₃ in NMR). Publish negative results to clarify inconsistencies .
Q. What advanced techniques confirm molecular conformation beyond basic spectroscopy?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
